molecular formula C6H4F2N2O3 B13444772 2-(Difluoromethoxy)-3-nitropyridine

2-(Difluoromethoxy)-3-nitropyridine

Cat. No.: B13444772
M. Wt: 190.10 g/mol
InChI Key: AUZNYNMOEPMUCG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-nitropyridine is a pyridine derivative featuring a difluoromethoxy (-OCHF₂) substituent at the 2-position and a nitro (-NO₂) group at the 3-position. The difluoromethoxy group enhances electronegativity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

2-(difluoromethoxy)-3-nitropyridine

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-4(10(11)12)2-1-3-9-5/h1-3,6H

InChI Key

AUZNYNMOEPMUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-3-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the difluoromethoxy group via nucleophilic substitution reactions. The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and appropriate bases to facilitate the substitution. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-3-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and bases such as sodium hydride.

Scientific Research Applications

2-(Difluoromethoxy)-3-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Weight Key Characteristics References
2-(Difluoromethoxy)-3-nitropyridine 2-OCHF₂, 3-NO₂ Inferred High electronegativity; potential metabolic stability -
2-Chloro-6-(difluoromethoxy)-3-nitropyridine 2-OCHF₂, 3-NO₂, 6-Cl 224.55 Increased molecular weight due to Cl; possible reduced solubility
2-(4-Fluorophenoxy)-3-nitropyridine 2-OPh-F, 3-NO₂ 234.18 Phenoxy group may enhance fluorescence; lower lipophilicity vs. difluoromethoxy
2-(4-Methoxyphenoxy)-3-nitropyridine 2-OPh-OMe, 3-NO₂ Not reported Methoxy group improves fluorescence properties; studied for optical applications
2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine 2-OPh-F, 3-NO₂, 4-NO₂ Not reported Dual nitro groups; demonstrated P2Y1 receptor antagonism

Chemical Reactivity and Stability

  • Nitro Group Effects: The nitro group at position 3 deactivates the pyridine ring toward electrophilic substitution but enhances reactivity toward nucleophilic attack, a trend observed in analogs like 2-(4-Fluorophenoxy)-3-nitropyridine .
  • Difluoromethoxy vs. Chloro : The difluoromethoxy group in 2-(Difluoromethoxy)-3-nitropyridine offers greater electronegativity and stability compared to chloro substituents (e.g., 2-Chloro-6-(difluoromethoxy)-3-nitropyridine), which may increase molecular weight and reduce solubility .
  • Phenoxy Derivatives: Compounds like 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine exhibit biological activity (e.g., P2Y1 antagonism), suggesting that nitro-phenoxy substitutions are critical for receptor binding. The difluoromethoxy analog may differ in bioavailability due to altered lipophilicity .

Key Research Findings

  • Biological Activity: Nitro and phenoxy groups in analogs correlate with receptor binding, while difluoromethoxy substitutions may optimize pharmacokinetics .
  • Stability Challenges : Overoxidation of sulfoxide intermediates (as seen in ) highlights the need for controlled reaction conditions during synthesis.
  • Structural Insights : Crystallographic studies (e.g., ) reveal planar geometries in nitro-substituted pyridines, which could influence packing and solubility.

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